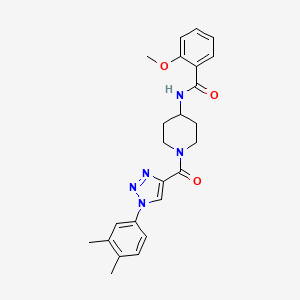

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-16-8-9-19(14-17(16)2)29-15-21(26-27-29)24(31)28-12-10-18(11-13-28)25-23(30)20-6-4-5-7-22(20)32-3/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQKUFCZKYQJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target various cellular processes, including cell proliferation and apoptosis.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation and induction of apoptosis.

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties that impact their bioavailability.

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O3 |

| Molecular Weight | 344.42 g/mol |

| LogP | 3.54 |

| Polar Surface Area | 50.86 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound can be attributed to its structural features, particularly the presence of the triazole moiety. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in cancer and inflammation pathways. The piperidine ring enhances lipophilicity and may improve cell membrane permeability.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines at nanomolar concentrations.

In a comparative study, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D), indicating promising anticancer potential .

Mechanisms of Cytotoxicity

The cytotoxic effects are believed to result from several mechanisms:

- Induction of Apoptosis : Compounds have been shown to induce morphological changes characteristic of apoptosis in cancer cells, including membrane blebbing and DNA fragmentation.

- Inhibition of Mitochondrial Function : Some derivatives have been reported to reduce mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives that included the target compound. These derivatives were tested against human leukemic T-cells (Jurkat cells), where they exhibited significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin. The study highlighted that these compounds did not intercalate with DNA but induced DNA damage through alternative pathways .

Pharmacokinetics and ADME Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics:

- Absorption : The logP value indicates good permeability across biological membranes.

- Metabolism : Preliminary studies suggest that the compound may undergo metabolic transformations typical for amide-containing drugs.

- Excretion : Further studies are required to elucidate the excretion pathways.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, including:

- Triazole ring formation : A [3+2] cycloaddition between an azide and alkyne, as seen in structurally analogous triazole-piperidine hybrids .

- Piperidine coupling : Amidation or sulfonylation reactions using catalysts like HBTU or BOP in solvents such as THF or DMF .

- Optimization factors : Temperature (room temperature to reflux), solvent choice (ethanol, DMSO), and catalysts (triethylamine) influence yield and purity. For example, THF improves solubility in coupling reactions, while triethylamine neutralizes acidic byproducts .

- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress .

Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Monitoring Method | Reference |

|---|---|---|---|---|---|

| Triazole formation | Azide, alkyne | DMF | 80°C | TLC | |

| Amidation | HBTU, Et₃N | THF | RT | HPLC | |

| Purification | Silica gel column | Ethanol/water | - | NMR, MS |

Q. How is the compound characterized post-synthesis, and what analytical methods validate its structure?

Post-synthesis characterization involves:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirms proton and carbon environments (e.g., aromatic protons at δ 6.2–7.7 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H]⁺ peaks at m/z 488–542 for analogous compounds) .

- Chromatography : HPLC ensures >95% purity .

- X-ray crystallography : Resolves 3D structure in crystalline forms, though limited by compound solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate its biological activity?

SAR analysis focuses on:

- Triazole moiety : Enhances metabolic stability and hydrogen bonding with targets .

- Piperidine substitution : Bulky groups (e.g., 3,4-dimethylphenyl) improve receptor selectivity, as shown in D3 antagonist analogs .

- Methoxybenzamide group : Modulates solubility and membrane permeability; replacing methoxy with halogens alters binding kinetics .

Table 2: Structural Analogs and Observed Activities

| Analog Structure | Key Modification | Biological Activity | Reference |

|---|---|---|---|

| 3-Chloro substitution | Increased lipophilicity | Enhanced enzyme inhibition (IC₅₀ = 12 nM) | |

| Piperidine replaced with pyrazine | Reduced steric bulk | Loss of receptor binding |

Q. What computational methods predict its interaction with biological targets?

Advanced approaches include:

- Molecular docking : Screens binding poses in receptor active sites (e.g., D3 dopamine receptor) using software like AutoDock .

- Quantum chemical calculations : Predicts reaction pathways and transition states for synthesis optimization .

- Machine learning : Analyzes high-throughput screening data to identify activity cliffs .

Methodological Note : Combine computational predictions with experimental validation (e.g., surface plasmon resonance for binding affinity) to resolve discrepancies .

Q. How can researchers resolve contradictions in biological assay data?

Contradictions often arise from:

- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Off-target effects : Employ counter-screening against related receptors/enzymes (e.g., 5-HT2A for D3 antagonists) .

- Cellular context : Compare results across cell lines (e.g., HEK293 vs. CHO-K1) to assess target specificity .

Q. What strategies improve its pharmacokinetic properties for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance oral bioavailability .

- Lipid nanoparticle encapsulation : Increases plasma half-life, as demonstrated for benzamide analogs .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.